molecular formula C14H11ClO B1581780 2-Chloro-4'-phenylacetophenone CAS No. 635-84-7

2-Chloro-4'-phenylacetophenone

Cat. No.: B1581780
CAS No.: 635-84-7
M. Wt: 230.69 g/mol
InChI Key: IQEIGQFNDLINOT-UHFFFAOYSA-N
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Description

2-Chloro-4’-phenylacetophenone is an organic compound with the molecular formula C14H11ClO. It is a substituted acetophenone, characterized by the presence of a chlorine atom at the second position and a phenyl group at the fourth position of the acetophenone structure. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4’-phenylacetophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of benzene using chloroacetyl chloride in the presence of an aluminum chloride catalyst. This reaction proceeds as follows: [ \text{C6H5COCl + CH3COCl → C6H5COCH2Cl} ]

Another method involves the chlorination of acetophenone using chlorine gas. This reaction typically requires the presence of a catalyst such as iron(III) chloride and is conducted under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods: In industrial settings, the production of 2-Chloro-4’-phenylacetophenone often involves large-scale Friedel-Crafts acylation reactions. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4’-phenylacetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed in substitution reactions.

Major Products Formed:

    Oxidation: Formation of 2-chloro-4’-phenylbenzoic acid.

    Reduction: Formation of 2-chloro-4’-phenylethanol.

    Substitution: Formation of 2-methoxy-4’-phenylacetophenone.

Scientific Research Applications

2-Chloro-4’-phenylacetophenone has a wide range of applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It is an intermediate in the synthesis of drugs with potential therapeutic applications.

    Industry: The compound is utilized in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of 2-Chloro-4’-phenylacetophenone involves its interaction with specific molecular targets. The compound can act as an electrophile in nucleophilic substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The presence of the chlorine atom enhances the electrophilic nature of the compound, making it more reactive towards nucleophiles.

Comparison with Similar Compounds

    2-Chloroacetophenone: Similar in structure but lacks the phenyl group at the fourth position.

    4’-Chloroacetophenone: Similar in structure but lacks the chlorine atom at the second position.

    2-Bromo-4’-phenylacetophenone: Similar in structure but contains a bromine atom instead of chlorine.

Uniqueness: 2-Chloro-4’-phenylacetophenone is unique due to the presence of both the chlorine atom and the phenyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and enhances its utility in various chemical reactions.

Properties

IUPAC Name

2-chloro-1-(4-phenylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H11ClO/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQEIGQFNDLINOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8060907
Record name Ethanone, 1-[1,1'-biphenyl]-4-yl-2-chloro-
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Molecular Weight

230.69 g/mol
Source PubChem
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CAS No.

635-84-7
Record name 4-Phenylphenacyl chloride
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Record name Ethanone, 1-(1,1'-biphenyl)-4-yl-2-chloro-
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Record name 2-Chloro-4'-phenylacetophenone
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Record name Ethanone, 1-[1,1'-biphenyl]-4-yl-2-chloro-
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Record name 2-Chloro-4'-phenylacetophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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